3-(3-bromo-4,5-dihydroxyphenyl)-N-[(3,4,5-trihydroxyphenyl)methyl]prop-2-enethioamide
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Overview
Description
3-(3-bromo-4,5-dihydroxyphenyl)-N-[(3,4,5-trihydroxyphenyl)methyl]prop-2-enethioamide is a complex organic compound known for its unique chemical structure and potential applications in various fields. This compound features multiple hydroxyl groups and a bromine atom, which contribute to its distinctive properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-bromo-4,5-dihydroxyphenyl)-N-[(3,4,5-trihydroxyphenyl)methyl]prop-2-enethioamide typically involves several steps:
Hydroxylation: Hydroxyl groups are introduced through hydroxylation reactions, often using oxidizing agents.
Thioamide Formation: The final step involves the formation of the thioamide group, which can be achieved through reactions with thioamide precursors under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and advanced purification methods are employed to achieve efficient production.
Chemical Reactions Analysis
Types of Reactions
3-(3-bromo-4,5-dihydroxyphenyl)-N-[(3,4,5-trihydroxyphenyl)methyl]prop-2-enethioamide undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones or other oxidized derivatives.
Reduction: The compound can be reduced to form corresponding reduced derivatives.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles such as amines and thiols can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction may produce alcohols or other reduced forms.
Scientific Research Applications
3-(3-bromo-4,5-dihydroxyphenyl)-N-[(3,4,5-trihydroxyphenyl)methyl]prop-2-enethioamide has diverse applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential biological activities, including antioxidant and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of oxidative stress-related conditions.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-(3-bromo-4,5-dihydroxyphenyl)-N-[(3,4,5-trihydroxyphenyl)methyl]prop-2-enethioamide involves its interaction with molecular targets and pathways:
Antioxidant Activity: The compound can scavenge free radicals and reduce oxidative stress by donating hydrogen atoms from its hydroxyl groups.
Anti-inflammatory Effects: It may inhibit the production of pro-inflammatory cytokines and enzymes, thereby reducing inflammation.
Molecular Targets: Potential targets include reactive oxygen species (ROS) and enzymes involved in oxidative stress and inflammation pathways.
Comparison with Similar Compounds
Similar Compounds
3-bromo-4,5-dihydroxybenzaldehyde: Shares similar structural features and biological activities.
2,3-dihydro-3,5-dihydroxy-6-methyl-4H-pyran-4-one: Known for its antioxidant properties.
5-bromo-3,4-dihydroxybenzaldehyde: Exhibits anti-inflammatory and anti-diabetic effects.
Biological Activity
The compound 3-(3-bromo-4,5-dihydroxyphenyl)-N-[(3,4,5-trihydroxyphenyl)methyl]prop-2-enethioamide is a derivative of bromophenols known for their diverse biological activities. This article explores its biological activity, focusing on anti-inflammatory properties, antioxidant effects, and potential therapeutic applications.
Chemical Structure and Properties
The chemical structure of the compound can be represented as follows:
This structure features a brominated phenolic core that is linked to a prop-2-enethioamide moiety. The presence of hydroxyl groups enhances its reactivity and biological interactions.
Anti-inflammatory Effects
Recent studies have highlighted the anti-inflammatory potential of compounds similar to this compound. For instance:
- Inhibition of Pro-inflammatory Cytokines : The compound has been shown to inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6 in macrophage cells exposed to lipopolysaccharides (LPS) . This inhibition is crucial in preventing chronic inflammation that can lead to various diseases.
- Mechanism of Action : Research indicates that the compound may exert its anti-inflammatory effects by modulating key signaling pathways such as the ERK pathway. Specifically, it reduces reactive oxygen species (ROS) generation and subsequent ERK phosphorylation, which are pivotal in inflammatory responses .
Antioxidant Activity
The compound's structure suggests potential antioxidant properties due to the presence of multiple hydroxyl groups. Antioxidants play a significant role in neutralizing free radicals and reducing oxidative stress:
- Scavenging Free Radicals : In vitro studies have demonstrated that similar bromophenolic compounds can effectively scavenge free radicals, thereby protecting cellular components from oxidative damage .
Case Studies
Several case studies have investigated the biological activities of related compounds:
- Study on 3-Bromo-4,5-dihydroxybenzaldehyde : This compound showed protective effects against oxidative stress in keratinocytes exposed to particulate matter (PM 2.5), suggesting a broader applicability of bromophenolic compounds in skin protection .
- Inflammation Model Using RAW 264.7 Macrophages : A study demonstrated that bis(3-bromo-4,5-dihydroxybenzyl) ether inhibited LPS-induced inflammation by reducing levels of nitric oxide and prostaglandin E2 . This model supports the hypothesis that derivatives of the target compound could exhibit similar anti-inflammatory properties.
Summary Table of Biological Activities
Properties
Molecular Formula |
C16H14BrNO5S |
---|---|
Molecular Weight |
412.3 g/mol |
IUPAC Name |
3-(3-bromo-4,5-dihydroxyphenyl)-N-[(3,4,5-trihydroxyphenyl)methyl]prop-2-enethioamide |
InChI |
InChI=1S/C16H14BrNO5S/c17-10-3-8(4-11(19)15(10)22)1-2-14(24)18-7-9-5-12(20)16(23)13(21)6-9/h1-6,19-23H,7H2,(H,18,24) |
InChI Key |
NIPUPOUEGOSAAO-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(C(=C1O)O)O)CNC(=S)C=CC2=CC(=C(C(=C2)Br)O)O |
Origin of Product |
United States |
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